3-{3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine 3-{3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1105251-02-2
VCID: VC6180452
InChI: InChI=1S/C18H19N3O3S3/c1-25-15-8-6-13(7-9-15)17-19-18(24-20-17)14-4-2-10-21(12-14)27(22,23)16-5-3-11-26-16/h3,5-9,11,14H,2,4,10,12H2,1H3
SMILES: CSC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4
Molecular Formula: C18H19N3O3S3
Molecular Weight: 421.55

3-{3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine

CAS No.: 1105251-02-2

Cat. No.: VC6180452

Molecular Formula: C18H19N3O3S3

Molecular Weight: 421.55

* For research use only. Not for human or veterinary use.

3-{3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine - 1105251-02-2

Specification

CAS No. 1105251-02-2
Molecular Formula C18H19N3O3S3
Molecular Weight 421.55
IUPAC Name 3-(4-methylsulfanylphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C18H19N3O3S3/c1-25-15-8-6-13(7-9-15)17-19-18(24-20-17)14-4-2-10-21(12-14)27(22,23)16-5-3-11-26-16/h3,5-9,11,14H,2,4,10,12H2,1H3
Standard InChI Key GMAPDVPJOAKDLV-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a piperidine core substituted at the 3-position with a 1,2,4-oxadiazole ring, which is further functionalized with a 4-(methylsulfanyl)phenyl group. The piperidine nitrogen is bonded to a thiophene-2-sulfonyl moiety, contributing to its electron-deficient character . Key structural parameters include:

PropertyValue
IUPAC Name3-(4-methylsulfanylphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-1,2,4-oxadiazole
Molecular FormulaC18H19N3O3S3\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}_{3}
Molecular Weight421.55 g/mol
CAS Registry Number1105251-02-2
SMILESCSC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4

The oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) enhances metabolic stability, while the thiophene sulfonyl group introduces steric bulk and polar interactions .

Spectroscopic Characterization

While experimental spectral data (e.g., 1H NMR^1\text{H NMR}, IR) for this specific compound are unavailable, analogs with similar substituents exhibit characteristic signals:

  • IR: Stretching vibrations for S=O\text{S=O} (~1350–1160 cm1^{-1}) and C=N\text{C=N} (~1600 cm1^{-1}) .

  • 1H NMR^1\text{H NMR}: Piperidine protons resonate at δ 1.5–3.0 ppm, while thiophene protons appear as doublets near δ 7.0–7.5 ppm .

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis involves constructing the oxadiazole ring and introducing sulfonyl groups via sequential reactions:

  • Piperidine Functionalization: Ethyl piperidine-3-carboxylate reacts with thiophene-2-sulfonyl chloride to form the sulfonamide intermediate .

  • Oxadiazole Formation: Condensation of the intermediate with 4-(methylsulfanyl)benzamide under dehydrating conditions (e.g., POCl3\text{POCl}_3) forms the 1,2,4-oxadiazole ring .

Table 1: Key Synthetic Intermediates

IntermediateRoleReference
Ethyl piperidine-3-carboxylateCore scaffold precursor
Thiophene-2-sulfonyl chlorideSulfonamide group source
4-(Methylsulfanyl)benzamideOxadiazole ring substituent

Optimization Challenges

  • Oxadiazole Cyclization: Requires precise stoichiometry to avoid side products like open-chain ureas .

  • Sulfonylation Efficiency: Thiophene sulfonyl chloride’s reactivity necessitates controlled conditions to prevent over-sulfonation .

Biological and Pharmacological Insights

Structural Analog Activity

Although direct studies on this compound are scarce, related oxadiazole-sulfonamide hybrids demonstrate:

  • Antibacterial Effects: Analogs inhibit E. coli and S. aureus with MIC values of 8–32 µg/mL .

  • Enzyme Inhibition: Lipoxygenase (LOX) inhibition (IC50_{50} ~12–45 µM) suggests anti-inflammatory potential .

  • Anticancer Activity: Oxadiazoles induce apoptosis in HeLa cells via caspase-3 activation.

Mechanism Hypotheses

  • Sulfonamide Group: May target bacterial dihydropteroate synthase (DHPS) or carbonic anhydrases .

  • Oxadiazole Ring: Serves as a bioisostere for carboxyl groups, enhancing membrane permeability .

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundActivity (IC50_{50}/MIC)TargetReference
5-[1-(4-Cl-PhSO2_2)-3-piperidyl]-1,3,4-oxadiazole-2-thiolLOX IC50_{50}: 18 µMLipoxygenase
{3-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}(piperidin-1-yl)methanoneAntibacterial MIC: 16 µg/mLE. coli

Physicochemical Properties and Drug Likeness

Solubility and Lipophilicity

  • logP: Predicted ~3.46 (moderate lipophilicity) .

  • Solubility: Likely limited in aqueous media due to aromatic and sulfonyl groups.

ADMET Predictions

  • Absorption: High gastrointestinal permeability (Peff > 1 × 104^{-4} cm/s) .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the methylsulfanyl group.

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